molecular formula C17H26N4 B14130817 1-[3-(2-Methylpiperidin-1-yl)butyl]-1H-indazol-3-amine CAS No. 89007-71-6

1-[3-(2-Methylpiperidin-1-yl)butyl]-1H-indazol-3-amine

Cat. No.: B14130817
CAS No.: 89007-71-6
M. Wt: 286.4 g/mol
InChI Key: CUGDEQHMVUXJSF-UHFFFAOYSA-N
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Description

1-[3-(2-Methylpiperidin-1-yl)butyl]-1H-indazol-3-amine is a chemical compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. This particular compound features a piperidine ring, which is a common structural motif in many pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2-Methylpiperidin-1-yl)butyl]-1H-indazol-3-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the coupling reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. Flow chemistry allows for better control over reaction parameters and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(2-Methylpiperidin-1-yl)butyl]-1H-indazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF as a base and solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

1-[3-(2-Methylpiperidin-1-yl)butyl]-1H-indazol-3-amine has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders and inflammation.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[3-(2-Methylpiperidin-1-yl)butyl]-1H-indazol-3-amine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-[3-(2-Methylpiperidin-1-yl)butyl]-1H-indazol-3-amine stands out due to its unique combination of the indazole and piperidine structures, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

CAS No.

89007-71-6

Molecular Formula

C17H26N4

Molecular Weight

286.4 g/mol

IUPAC Name

1-[3-(2-methylpiperidin-1-yl)butyl]indazol-3-amine

InChI

InChI=1S/C17H26N4/c1-13-7-5-6-11-20(13)14(2)10-12-21-16-9-4-3-8-15(16)17(18)19-21/h3-4,8-9,13-14H,5-7,10-12H2,1-2H3,(H2,18,19)

InChI Key

CUGDEQHMVUXJSF-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(C)CCN2C3=CC=CC=C3C(=N2)N

Origin of Product

United States

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